molecular formula C18H21N5O5 B13996465 ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate CAS No. 83269-04-9

ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate

Cat. No.: B13996465
CAS No.: 83269-04-9
M. Wt: 387.4 g/mol
InChI Key: JDCMELLTUVTMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) is a complex organic compound with a unique structure that includes a pyridine ring, a nitro group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Phenylbutyl Group: The phenylbutyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the amine group with ethyl chloroformate to form the ethyl ester of carbamic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of CARBAMIC ACID,[6-AMINO-5-NITRO-4-[(2-OXO-4-PHENYLBUTYL)AMINO]-2-PYRIDINYL]-, ETHYL ESTER(9CI) involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic Acid Derivatives: Compounds with similar structures but different functional groups.

    Pyridine Derivatives: Compounds with modifications on the pyridine ring.

Properties

CAS No.

83269-04-9

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate

InChI

InChI=1S/C18H21N5O5/c1-2-28-18(25)22-15-10-14(16(23(26)27)17(19)21-15)20-11-13(24)9-8-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H4,19,20,21,22,25)

InChI Key

JDCMELLTUVTMCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)CCC2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.